(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]a
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Overview
Description
1DMe, also known as dimethyl ether, is an organic compound with the formula CH₃OCH₃. It is the simplest ether and is a colorless gas at room temperature. Dimethyl ether is used as a precursor to other organic compounds and as an aerosol propellant. It is also being explored for use in various fuel applications due to its clean-burning properties .
Preparation Methods
Dimethyl ether can be synthesized through several methods:
Dehydration of Methanol: This is the most common method for producing dimethyl ether. Methanol is dehydrated using a catalyst such as alumina (Al₂O₃) at elevated temperatures[ 2 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OCH}_3 + \text{H}_2\text{O} ]
Direct Synthesis from Syngas: This method involves the direct conversion of synthesis gas (a mixture of carbon monoxide and hydrogen) into dimethyl ether using a dual catalyst system.
Chemical Reactions Analysis
Dimethyl ether undergoes various chemical reactions:
Oxidation: Dimethyl ether can be oxidized to form formaldehyde and methanol. This reaction typically requires a catalyst such as silver or copper[ \text{CH}_3\text{OCH}_3 + \text{O}_2 \rightarrow \text{HCHO} + \text{CH}_3\text{OH} ]
Hydrolysis: In the presence of water and an acid catalyst, dimethyl ether can be hydrolyzed to produce methanol[ \text{CH}_3\text{OCH}_3 + \text{H}_2\text{O} \rightarrow 2 \text{CH}_3\text{OH} ]
Substitution: Dimethyl ether can undergo substitution reactions with halogens to form halogenated ethers.
Scientific Research Applications
Dimethyl ether has a wide range of scientific research applications:
Chemistry: It is used as a solvent and a reagent in organic synthesis. Its clean-burning properties make it a potential alternative fuel.
Biology: Dimethyl ether is used in cryopreservation and as a propellant in aerosol sprays.
Medicine: It is used as an anesthetic and in the production of pharmaceuticals.
Mechanism of Action
Dimethyl ether exerts its effects through various mechanisms:
As a Fuel: It burns cleanly, producing carbon dioxide and water with minimal pollutants.
As a Solvent: It dissolves various organic compounds due to its ether linkage.
As an Anesthetic: It acts on the central nervous system to produce anesthesia.
Comparison with Similar Compounds
Dimethyl ether is compared with other similar compounds such as:
Methanol (CH₃OH): Both are simple alcohols, but dimethyl ether is an ether, making it less polar and more volatile.
Ethanol (C₂H₅OH): Ethanol is more polar and has a higher boiling point compared to dimethyl ether.
Diethyl Ether (C₂H₅OC₂H₅): Diethyl ether is a larger molecule with a higher boiling point and is used as a solvent and anesthetic.
Dimethyl ether stands out due to its simplicity, clean-burning properties, and versatility in various applications.
Properties
CAS No. |
145274-94-8 |
---|---|
Molecular Formula |
C55H78N14O11 |
Molecular Weight |
1111.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C55H78N14O11/c1-32(2)28-44(68(3)53(79)37(56)29-35-18-20-36(70)21-19-35)52(78)67-42(31-34-14-8-5-9-15-34)50(76)65-40(23-25-46(58)72)54(80)69-27-11-17-43(69)51(77)64-39(22-24-45(57)71)49(75)63-38(16-10-26-62-55(60)61)48(74)66-41(47(59)73)30-33-12-6-4-7-13-33/h4-9,12-15,18-21,32,37-44,70H,10-11,16-17,22-31,56H2,1-3H3,(H2,57,71)(H2,58,72)(H2,59,73)(H,63,75)(H,64,77)(H,65,76)(H,66,74)(H,67,78)(H4,60,61,62)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
InChI Key |
UQGBICZACVFETI-YTAGXALCSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N(C)C(=O)C(CC4=CC=C(C=C4)O)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)N(C)C(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N(C)C(=O)C(CC4=CC=C(C=C4)O)N |
sequence |
YLFQPQRF |
Synonyms |
(1DMe)NPYF (1DME)Y8Fa (D-Tyr,(NMe)Phe3)neuropeptide FF Tyr-Leu-(N-Me)-Phe-Gln-Pro-Gln-Arg-Phe-NH2 Tyr-Leu-(Nme)-Phe-Gln-Pro-Gln-Arg-Phe-NH2 tyrosyl-leucyl-N-methylphenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide |
Origin of Product |
United States |
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